An In-depth Technical Guide to 2-(4-Nitrophenyl)acetyl chloride: Synthesis, Reactivity, and Applications in Drug Development
An In-depth Technical Guide to 2-(4-Nitrophenyl)acetyl chloride: Synthesis, Reactivity, and Applications in Drug Development
This guide provides a comprehensive technical overview of 2-(4-Nitrophenyl)acetyl chloride (CAS Number: 50434-36-1), a key reagent in organic synthesis with significant applications in the pharmaceutical industry. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, reactivity, and role as a building block for complex molecular architectures.
Introduction and Significance
2-(4-Nitrophenyl)acetyl chloride is a reactive acyl chloride that serves as a crucial intermediate in the synthesis of a variety of organic compounds. The presence of the nitro group at the para position of the phenyl ring significantly influences the reactivity of the acetyl chloride moiety, making it a valuable tool for medicinal chemists. This guide will delve into the fundamental aspects of this compound, providing a framework for its effective utilization in a laboratory setting.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use. The key data for 2-(4-Nitrophenyl)acetyl chloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 50434-36-1 | [] |
| Molecular Formula | C8H6ClNO3 | [] |
| Molecular Weight | 199.59 g/mol | [] |
| Appearance | powder | [2] |
| Melting Point | 46-47 °C | [2] |
| Boiling Point | 328.9 °C at 760 mmHg | [] |
| Density | 1.399 g/cm³ | [] |
| Purity | Typically ≥95% | [] |
Safety Information:
2-(4-Nitrophenyl)acetyl chloride is a hazardous substance and must be handled with appropriate safety precautions. It is classified as a corrosive and toxic compound.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H314 | Causes severe skin burns and eye damage |
| H335 | May cause respiratory irritation |
| Precautionary Statement | Description |
| P260 | Do not breathe dust/fume/gas/mist/vapours/spray |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Source: GHS Hazard and Precautionary Statements[2]
Synthesis of 2-(4-Nitrophenyl)acetyl chloride
The most common and efficient method for the synthesis of 2-(4-Nitrophenyl)acetyl chloride is the reaction of its corresponding carboxylic acid, 2-(4-nitrophenyl)acetic acid, with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Thionyl chloride is often preferred due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[2]
Reaction Mechanism with Thionyl Chloride
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion, which then acts as a nucleophile, attacking the carbonyl carbon. The intermediate then collapses to form the acyl chloride, sulfur dioxide, and hydrogen chloride.
Caption: Synthesis of 2-(4-Nitrophenyl)acetyl chloride from its carboxylic acid using thionyl chloride.
Experimental Protocol
This protocol is a general guideline for the laboratory-scale synthesis of 2-(4-Nitrophenyl)acetyl chloride.
Materials:
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2-(4-Nitrophenyl)acetic acid
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Thionyl chloride (SOCl₂)
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Anhydrous dichloromethane (DCM) or other inert solvent
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Round-bottom flask with a reflux condenser and a gas outlet to a scrubber
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Magnetic stirrer and heating mantle
Procedure:
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In a clean, dry round-bottom flask, suspend 2-(4-nitrophenyl)acetic acid (1 equivalent) in anhydrous DCM.
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Slowly add thionyl chloride (1.5-2.0 equivalents) to the suspension at room temperature with stirring.
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Attach a reflux condenser and a gas trap containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.
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Heat the reaction mixture to reflux and maintain for 1-3 hours, or until the evolution of gas ceases and the solid has dissolved.
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Allow the reaction mixture to cool to room temperature.
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Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
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The resulting crude 2-(4-nitrophenyl)acetyl chloride can be used directly for subsequent reactions or purified by distillation under reduced pressure or recrystallization.
Reactivity and Applications in Drug Development
2-(4-Nitrophenyl)acetyl chloride is a versatile reagent in drug synthesis due to the high reactivity of the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters.
General Reactivity
The electron-withdrawing nitro group at the para-position increases the electrophilicity of the carbonyl carbon, making 2-(4-nitrophenyl)acetyl chloride more reactive towards nucleophiles compared to unsubstituted phenylacetyl chloride.[3]
Caption: General reaction of 2-(4-Nitrophenyl)acetyl chloride with nucleophiles.
Application in the Synthesis of Cephalosporins
A notable application of 2-(4-nitrophenyl)acetyl chloride is in the synthesis of semi-synthetic cephalosporin antibiotics.[] Cephalosporins are a class of β-lactam antibiotics that are widely used to treat bacterial infections. The synthesis often involves the acylation of the 7-amino group of the 7-aminocephalosporanic acid (7-ACA) core with a suitable acyl chloride. The 4-nitrophenylacetyl side chain can be a key structural component of the final drug molecule or can be further modified.
The reaction involves the nucleophilic attack of the primary amine of 7-ACA on the carbonyl carbon of 2-(4-nitrophenyl)acetyl chloride, leading to the formation of an amide bond.
Caption: Workflow for the synthesis of cephalosporin derivatives using 2-(4-Nitrophenyl)acetyl chloride.
Role as a Precursor for Atenolol and Other Pharmaceuticals
The precursor to 2-(4-nitrophenyl)acetyl chloride, 4-nitrophenylacetic acid, is a known intermediate in the synthesis of the beta-blocker atenolol.[4] While the direct use of the acyl chloride in the industrial synthesis of atenolol is not the primary route, it can be employed in laboratory-scale syntheses and for the preparation of related analogues. The synthesis of atenolol involves the formation of an ether linkage and subsequent reaction with an amine. The 4-nitrophenylacetyl moiety can be introduced and later modified (e.g., reduction of the nitro group) to achieve the final drug structure.
Furthermore, 4-nitrophenylacetic acid and its derivatives are used in the synthesis of angiogenesis inhibitors and as precursors for penicillins.[5] This highlights the broad utility of the 4-nitrophenylacetyl scaffold in medicinal chemistry.
Conclusion
2-(4-Nitrophenyl)acetyl chloride is a valuable and highly reactive reagent for organic synthesis, particularly in the field of drug development. Its enhanced electrophilicity, due to the presence of the para-nitro group, makes it an efficient acylating agent for a wide range of nucleophiles. Its role in the synthesis of important classes of pharmaceuticals, such as cephalosporins, and its connection to other key drug molecules underscore its significance for medicinal chemists and process development scientists. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety practices, is essential for its successful application in the laboratory.
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